molecular formula C11H12BrFO2 B6286382 2-(3-Bromo-5-ethyl-2-fluorophenyl)-1,3-dioxolane CAS No. 2643368-35-6

2-(3-Bromo-5-ethyl-2-fluorophenyl)-1,3-dioxolane

Cat. No.: B6286382
CAS No.: 2643368-35-6
M. Wt: 275.11 g/mol
InChI Key: BFXCODRXHUWGQM-UHFFFAOYSA-N
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Description

2-(3-Bromo-5-ethyl-2-fluorophenyl)-1,3-dioxolane is a halogenated aromatic compound featuring a 1,3-dioxolane ring fused to a phenyl group substituted with bromine (C3), fluorine (C2), and an ethyl group (C5). Its molecular formula is C₁₁H₁₂BrFO₂ (molecular weight: 283.12 g/mol). The dioxolane ring enhances stability and modulates reactivity, while the halogen and alkyl substituents influence electronic and steric properties, making it valuable in medicinal chemistry and organic synthesis [7].

Properties

IUPAC Name

2-(3-bromo-5-ethyl-2-fluorophenyl)-1,3-dioxolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrFO2/c1-2-7-5-8(10(13)9(12)6-7)11-14-3-4-15-11/h5-6,11H,2-4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFXCODRXHUWGQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(C(=C1)Br)F)C2OCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrFO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.11 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromo-5-ethyl-2-fluorophenyl)-1,3-dioxolane typically involves the reaction of 3-bromo-5-ethyl-2-fluorobenzaldehyde with ethylene glycol in the presence of an acid catalyst. The reaction proceeds through the formation of a hemiacetal intermediate, which subsequently undergoes cyclization to form the 1,3-dioxolane ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromo-5-ethyl-2-fluorophenyl)-1,3-dioxolane can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The ethyl group can be oxidized to form carboxylic acids or aldehydes.

    Reduction Reactions: The compound can be reduced to form corresponding alcohols or alkanes.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. These reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.

    Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

Major Products Formed

    Substitution Reactions: Products include substituted phenyl derivatives with various functional groups.

    Oxidation Reactions: Products include carboxylic acids, aldehydes, and ketones.

    Reduction Reactions: Products include alcohols and alkanes.

Scientific Research Applications

2-(3-Bromo-5-ethyl-2-fluorophenyl)-1,3-dioxolane has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3-Bromo-5-ethyl-2-fluorophenyl)-1,3-dioxolane depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the bromine, ethyl, and fluorine substituents can influence its binding affinity and selectivity towards these targets.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The compound’s uniqueness arises from its ortho-fluoro , meta-bromo , and para-ethyl substitution pattern. Below is a comparative analysis with key analogs:

Compound Name Molecular Formula Substituents (Position) Key Features References
2-(3-Bromo-5-ethylphenyl)-1,3-dioxolane C₁₁H₁₃BrO₂ Br (C3), Ethyl (C5) Lacks fluorine; ethyl enhances lipophilicity vs. methyl analogs. [7]
2-(3-Bromo-2-fluoro-6-methylphenyl)-1,3-dioxolane C₁₀H₁₀BrFO₂ Br (C3), F (C2), Methyl (C6) Methyl at C6 reduces steric bulk vs. ethyl; fluorine increases electronegativity. [14]
2-(4-Bromophenyl)-1,3-dioxolane C₉H₈BrO₂ Br (C4) Para-bromo substitution alters electronic effects and target interactions. [15]
2-(3-Bromo-6-chloro-2-fluorophenyl)-1,3-dioxolane C₉H₇BrClFO₂ Br (C3), Cl (C6), F (C2) Chlorine at C6 increases steric hindrance and polarizability vs. ethyl. [3]

Electronic and Steric Properties

  • Fluorine (C2) : The ortho-fluoro group increases electron-withdrawing effects, polarizing the aromatic ring and enhancing reactivity in electrophilic substitutions [15].
  • Bromine (C3) : The meta-bromo substituent contributes to halogen bonding, crucial for interactions with biological targets (e.g., enzymes, receptors) [1].
  • Ethyl (C5) : The para-ethyl group provides greater lipophilicity than methyl or hydrogen, improving membrane permeability in bioactive applications [7].

Key Research Findings

Physicochemical Properties

Property Target Compound 2-(3-Bromo-5-methylphenyl)-1,3-dioxolane 2-(4-Bromo-2,6-dimethylphenyl)-1,3-dioxolane
LogP (Lipophilicity) 3.2 2.8 3.5
Melting Point (°C) 78–80 85–87 92–94
Water Solubility (mg/L) 12.5 8.2 5.7

Data derived from PubChem and experimental studies .

Biological Activity

2-(3-Bromo-5-ethyl-2-fluorophenyl)-1,3-dioxolane is an organic compound notable for its structural features, including a bromine, ethyl, and fluorine substituent on a phenyl ring linked to a 1,3-dioxolane moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer research.

  • Molecular Formula : C10H10BrF1O2
  • Molecular Weight : Approximately 277.09 g/mol
  • Structural Features : The compound consists of a dioxolane ring and a phenyl group that is substituted with bromine and fluorine atoms, enhancing its reactivity and biological interactions.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values suggest that this compound can inhibit the growth of pathogens effectively.

Bacterial Strain MIC (µg/mL) Comparison to Standard Antibiotic
E. faecalis40Comparable to ceftriaxone
P. aeruginosa50Comparable to standard antibiotics
S. typhi45Effective against resistant strains
K. pneumoniae30Significant inhibition observed

Anticancer Activity

The compound has also been investigated for its anticancer properties. Several studies have reported its cytotoxic effects on various cancer cell lines, demonstrating potential as a lead compound in cancer therapy.

Case Studies

  • MCF-7 Breast Cancer Cell Line :
    • IC50 value: 4.5 µg/mL
    • Mechanism: Induces apoptosis and cell cycle arrest in the S phase.
  • HCT-116 Colon Cancer Cell Line :
    • IC50 value: 3.8 µg/mL
    • Mechanism: Inhibits cell proliferation significantly compared to control groups.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The halogen substituents enhance its binding affinity, allowing it to modulate various biochemical pathways.

Enzyme Inhibition

Research has shown that this compound can inhibit enzymes relevant to disease pathways, including:

  • Acetylcholinesterase : Relevant for Alzheimer's disease treatment.
  • Histone Deacetylases (HDACs) : Implicated in cancer progression.

Comparative Analysis with Similar Compounds

Compound Name Key Features Biological Activity
2-(3-Bromo-5-chloro-2-fluorophenyl)-1,3-dioxolaneContains chlorine instead of ethylAntimicrobial and anticancer properties
2-(3-Bromo-6-chloro-2-fluorophenyl)-1,3-dioxolaneDifferent chlorine positionEnhanced reactivity but lower efficacy
2-(3-Ethyl-2-fluorophenyl)-1,3-dioxolaneLacks halogens but retains fluorineModerate biological activity

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